2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS: 2097922-07-9) is a heterocyclic compound with a molecular formula of C₂₅H₂₅N₃O₄ and a molecular weight of 431.4837 g/mol . Structurally, it features:
- A 2,3-dihydropyridazin-3-one core, a six-membered ring with two adjacent nitrogen atoms and a ketone group.
- A benzodioxine moiety fused to a piperidine ring via a carbonyl linkage.
- A phenyl substituent at the 6-position of the dihydropyridazinone ring.
This compound is of interest in medicinal chemistry due to its hybrid architecture, which combines pharmacophores associated with kinase inhibition and central nervous system (CNS) activity.
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c29-24-11-10-20(19-6-2-1-3-7-19)26-28(24)16-18-12-14-27(15-13-18)25(30)23-17-31-21-8-4-5-9-22(21)32-23/h1-11,18,23H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWKCXZRMKGIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the 2,3-Dihydro-1,4-benzodioxine Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst, such as a nitro-Grela catalyst.
Synthesis of the Piperidine Derivative: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Coupling Reactions: The final step involves coupling the benzodioxine and piperidine derivatives with a dihydropyridazinone core. This can be done using a palladium-catalyzed cross-coupling reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The piperidine and benzodioxine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets, while the piperidine moiety could form hydrogen bonds or ionic interactions. The dihydropyridazinone core might be involved in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Benzodioxine vs. Thiadiazole Derivatives
Fluorine and Disulfide Modifications
- The fluorophenyl-disulfide derivative incorporates fluorine atoms (electron-withdrawing) and a disulfide bond , which may enhance metabolic stability and enable controlled drug release under reductive conditions. In contrast, the target compound lacks these features, suggesting differences in pharmacokinetic profiles.
Piperidine vs. Piperazine Linkers
- The patent compound uses a piperazine-ethanol linker, introducing hydrogen-bonding capacity and flexibility.
Pharmacological Implications
- Dihydropyridazinone Core: Common to all analogues, this moiety is associated with phosphodiesterase (PDE) inhibition and anti-inflammatory activity. The target compound’s phenyl substitution at the 6-position may sterically hinder off-target interactions compared to smaller substituents (e.g., methoxyethyl in ).
- Benzodioxine-Piperidine Hybrid : This combination is structurally unique among the analogues and may synergize effects seen in separate benzodioxine (e.g., serotonin receptor modulation) and piperidine (e.g., sigma-1 receptor affinity) derivatives.
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a benzodioxine moiety, a piperidine ring, and a dihydropyridazine core, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,4-benzodioxane structure. For instance, derivatives of 1,4-benzodioxane have demonstrated significant cytotoxic effects against various cancer cell lines. A study by Vazquez et al. indicated that certain benzodioxane analogs exhibited notable growth inhibition in ovarian carcinoma models, suggesting that modifications to the benzodioxane scaffold can enhance anticancer properties .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has also been investigated. Research indicates that benzodioxane derivatives can inhibit inflammatory pathways effectively. For example, compounds with specific substituents on the benzodioxane ring have shown promising results in reducing inflammation markers in vitro and in vivo .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors implicated in pain and inflammatory responses.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the target compound and evaluated their cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against A549 lung cancer cells, significantly lower than that of the standard drug Doxorubicin (IC50 = 25 µM) .
Study 2: Anti-inflammatory Activity
A separate study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that administration of the compound led to a reduction in paw swelling and pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Data Table: Biological Activities Summary
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 15 | Vazquez et al., 2020 |
| Anti-inflammatory | Murine Arthritis Model | Not specified | Vazquez et al., 2020 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves coupling the benzodioxine-carbonyl-piperidine moiety with the dihydropyridazinone core. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions, as seen in analogous piperidine-carbonyl derivatives .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. For final product purity ≥95%, recrystallization in ethanol/water mixtures is recommended .
- Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to piperidine) and monitor reaction progress via TLC (silica gel, UV detection) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid), flow rate 1.0 mL/min, UV detection at 254 nm .
- NMR : Confirm benzodioxine (δ 4.3–4.5 ppm, O-CH2-O), piperidine (δ 2.8–3.2 ppm, N-CH2), and dihydropyridazinone (δ 6.5–7.5 ppm, aromatic protons) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ and fragmentation patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzodioxine and dihydropyridazinone moieties?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3) groups at the benzodioxine para-position. Compare binding affinity via radioligand assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- Data contradiction resolution : If bioactivity varies unexpectedly, assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .
Q. What experimental strategies resolve contradictory data in pharmacological assays (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer systems (e.g., pH 6.5 ammonium acetate buffer for enzyme assays) and control for temperature (±0.5°C) .
- Orthogonal validation : Confirm IC50 via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Batch analysis : Test multiple synthetic batches to identify impurities (e.g., via LC-MS) that may interfere with activity .
Q. How can in vitro and in vivo models be optimized to study the compound’s pharmacokinetics (PK) and toxicity?
- Methodological Answer :
- In vitro ADME :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- CYP inhibition : Screen against CYP3A4 and CYP2D6 using fluorescent substrates .
- In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h for LC-MS/MS analysis .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in 28-day repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
